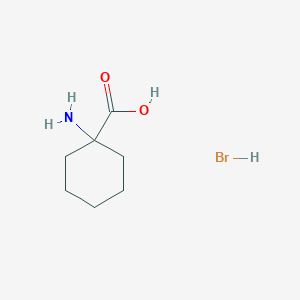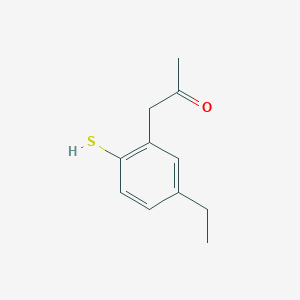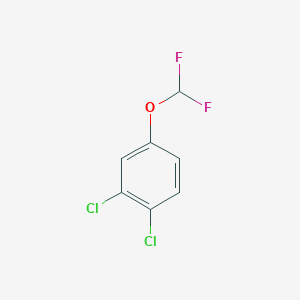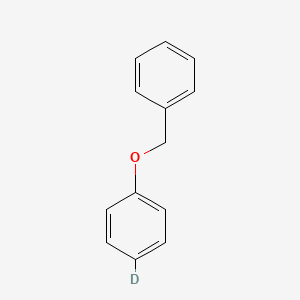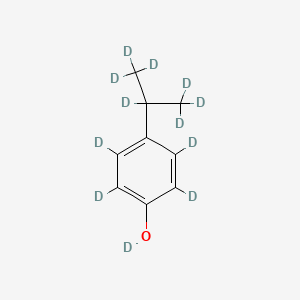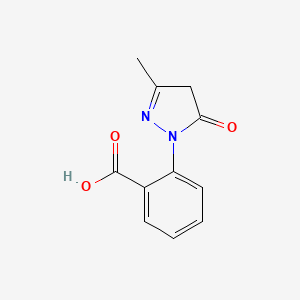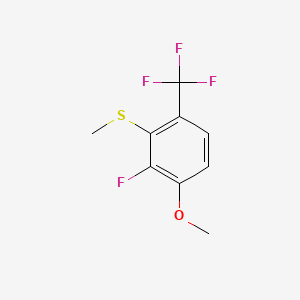
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated organic compound with a unique structure that includes both fluorine and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under photoredox catalyst-free conditions using visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to alter the oxidation state of the sulfur atom.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- α,α,α-Trifluoro-p-tolyl isocyanate
- (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8F4OS |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2-fluoro-1-methoxy-3-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4OS/c1-14-6-4-3-5(9(11,12)13)8(15-2)7(6)10/h3-4H,1-2H3 |
Clave InChI |
CKFKNIWWJBJNPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(F)(F)F)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



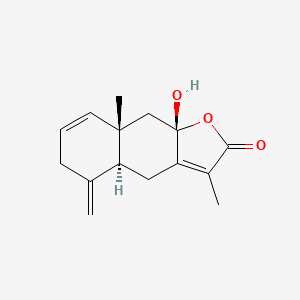
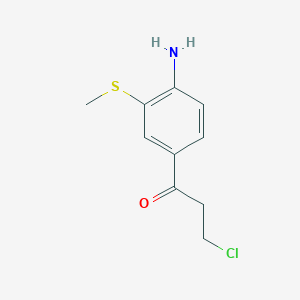


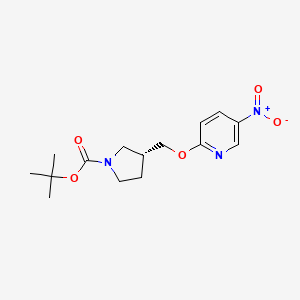
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
